molecular formula C23H22N4O7S B11536671 Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11536671
M. Wt: 498.5 g/mol
InChI Key: JJXNEZHWCGTJMM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a substituted aniline and a cyanoacetic ester in the presence of a base can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation of the carbonyl group can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but lacks the sulfamoyl group.

    Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure with a methyl group instead of the sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can enhance the compound’s solubility, reactivity, and potential biological activity.

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H22N4O7S/c1-34-23(29)21-19(13-5-7-15(8-6-13)27(30)31)20-17(3-2-4-18(20)28)26(22(21)24)14-9-11-16(12-10-14)35(25,32)33/h5-12,19H,2-4,24H2,1H3,(H2,25,32,33)

InChI Key

JJXNEZHWCGTJMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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